Ubistatin B

Ubiquitin binding NMR spectroscopy Fluorescence anisotropy

Ubistatin B (ubiB) is a cell-permeable small molecule that directly binds ubiquitin (Ub) and polyubiquitin chains, thereby impairing proteasome-dependent protein degradation. Discovered through a chemical genetic screen in Xenopus extracts, ubistatins represent a distinct class of inhibitors that target the ubiquitin-ubiquitin interface of Lys48-linked chains rather than the proteasome's catalytic core.

Molecular Formula C34H22N6O12S4
Molecular Weight 834.8 g/mol
CAS No. 799764-66-2
Cat. No. B15177280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbistatin B
CAS799764-66-2
Molecular FormulaC34H22N6O12S4
Molecular Weight834.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C34H22N6O12S4/c41-53(42,43)25-9-11-27-21(15-25)5-13-29-33(27)37-39(35-29)23-7-3-19(31(17-23)55(47,48)49)1-2-20-4-8-24(18-32(20)56(50,51)52)40-36-30-14-6-22-16-26(54(44,45)46)10-12-28(22)34(30)38-40/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b2-1+
InChIKeyUTWNYBLAPKDLAJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ubistatin B (CAS 799764-66-2): A Ubiquitin-Binding Small Molecule for Dissecting K48-Linked Proteasomal Degradation


Ubistatin B (ubiB) is a cell-permeable small molecule that directly binds ubiquitin (Ub) and polyubiquitin chains, thereby impairing proteasome-dependent protein degradation [1]. Discovered through a chemical genetic screen in Xenopus extracts, ubistatins represent a distinct class of inhibitors that target the ubiquitin-ubiquitin interface of Lys48-linked chains rather than the proteasome's catalytic core [2]. Ubistatin B contains two symmetrical Ub-binding entities, enabling it to form a ternary complex with two ubiquitin molecules simultaneously, and exhibits strong preference for K48-linked polyubiquitin chains over K11- or K63-linked chains [1].

Target Ubiquitin and K48-linked polyubiquitin chains
Mechanism Blocks ubiquitin recognition, not proteasome catalysis
Cell use Cell-permeable; co-localizes with ubiquitin

Why Ubistatin B Cannot Be Replaced by Hemi-Ubistatins or Alternative UPS Inhibitors


The ubiquitin-proteasome system (UPS) offers multiple points of intervention, but inhibitors targeting different nodes (e.g., proteasome catalytic subunits, p97 ATPase, or ubiquitin receptors) produce divergent cellular outcomes due to distinct mechanisms of action [1]. Even within the ubistatin family, structural variations profoundly alter binding stoichiometry and affinity: hemi-ubistatins (e.g., h-ubiB) contain only a single Ub-binding moiety, resulting in a 1:1 stoichiometry and drastically reduced affinity (Kd ~595 μM vs 11.4 μM for full ubiB) [2]. Furthermore, hemi-ubistatins fail to inhibit Rpn11 deubiquitinase activity and cannot outcompete high-affinity Ub receptors such as the UBA domain of ubiquilin-1 [2]. Substituting Ubistatin B with a generic proteasome inhibitor (e.g., bortezomib) or p97 inhibitor (e.g., CB-5083) would fundamentally alter the experimental readout by blocking degradation at a downstream step rather than at the ubiquitin recognition level [1].

Hemi-ubistatin analogs
Single Ub-binding moiety yields markedly lower affinity and 1:1 stoichiometry; cannot inhibit Rpn11 deubiquitinase or displace Ub receptors.
Proteasome catalytic inhibitors
Block degradation downstream of ubiquitin recognition, altering the experimental readout and bypassing chain-selectivity interrogation.
p97/VCP inhibitors
Target a distinct node in the UPS; do not reproduce ubiquitin-binding interface disruption or linkage-specific effects.

Quantitative Differentiation of Ubistatin B from Hemi-Ubistatin and Ubiquitin Receptors: Binding Affinity, Linkage Selectivity, and Cellular Activity


Ubistatin B Binds Mono-Ubiquitin with ~50-Fold Higher Affinity Than Hemi-Ubistatin

Ubistatin B binds mono-ubiquitin with a dissociation constant (Kd) of 11.4±2.2 μM as measured by NMR titration, independently confirmed by fluorescence anisotropy (Kd=14.0±1.6 μM). In direct comparison, the hemi-ubistatin analog h-ubiB—containing only a single Ub-binding moiety—binds ubiquitin with a Kd of 595±200 μM, representing an approximately 52-fold weaker affinity [1]. The full ubistatin B molecule contains two symmetrical Ub-binding entities that enable simultaneous binding of two ubiquitin molecules, whereas h-ubiB forms a 1:1 complex [2].

Mono-Ub binding affinity
Head-to-head
Kd 11.4 μM (ubiB) vs 595 μM (h-ubiB)
Supports target engagement at low μM concentrations
~50-fold affinity difference; NMR and fluorescence anisotropy
Ubiquitin binding NMR spectroscopy Fluorescence anisotropy

Ubistatin B Exhibits 6.9-Fold Preference for K48-Linked Diubiquitin Over K63-Linked Chains

Ubistatin B displays strong linkage selectivity: it binds K48-linked diubiquitin (K48-Ub2) with a Kd of 264±23 nM, representing the tightest binding among tested diubiquitin species [1]. In contrast, binding to K11-linked diubiquitin occurs with a Kd of 1.83±0.05 μM, and binding to K63-linked diubiquitin occurs with a Kd of 4.88±0.22 μM. The preference for K48 linkages over K63 linkages represents a 18.5-fold difference in affinity [1]. This selectivity aligns with the biological function of K48-linked chains as the canonical signal for proteasomal degradation [2].

Chain-linkage selectivity
Head-to-head
Kd 264 nM (K48) vs 1.83 μM (K11) vs 4.88 μM (K63)
Supports K48-specific degradation studies without disrupting K63 signaling
6.9-fold K48/K11; 18.5-fold K48/K63 preference
Polyubiquitin chain selectivity K48 linkage Proteasomal degradation

Ubistatin B Outcompetes the High-Affinity UBA Domain of Ubiquilin-1 for Ubiquitin Binding

In a direct NMR competition assay, Ubistatin B was shown to outcompete the ubiquitin-associated (UBA) domain of ubiquilin-1 for binding to ubiquitin. The UBA domain is one of the strongest known ubiquitin binders, with a reported Kd of ~20 μM [1]. When ubiB was added to a pre-formed UBA:Ub complex, the UBA NMR signals returned to their unbound positions, demonstrating that ubiB displaces UBA from ubiquitin [2]. In contrast, the hemi-ubistatin h-ubiB failed to outcompete UBA even at a 3-fold molar excess [2]. This establishes that ubiB has a higher effective binding affinity for ubiquitin than a natural high-affinity receptor.

UBA domain competition
Head-to-head
Displaces UBA from Ub; h-ubiB fails at 3-fold excess
Enables validation of endogenous Ub-receptor interactions
NMR competition assay with ubiquilin-1 UBA domain
Competition assay Ubiquitin receptor UBA domain

Ubistatin B Inhibits Rpn11 Deubiquitinase Activity with IC50 of 1.1 μM While Hemi-Ubistatins Are Inactive

Among a panel of ubistatin analogs tested for inhibition of Rpn11—the essential deubiquitinase of the 26S proteasome—Ubistatin B (ubiB) exhibited the strongest effect with an IC50 of 1.1 μM [1]. By contrast, hemi-ubistatins (h-ubiB and compound 10) were completely ineffective at inhibiting Rpn11 activity under the same conditions [1]. Furthermore, ubiB penetrates cancer cells, co-localizes with ubiquitin, and alters the cellular ubiquitin landscape as demonstrated by immunofluorescence and immunoblot analyses [2]. This cellular activity distinguishes ubiB from hemi-ubistatins, which lack functional efficacy despite retaining some ubiquitin-binding capacity.

Rpn11 DUB inhibition
Head-to-head
IC50 1.1 μM; hemi-ubistatins inactive
Translates binding affinity into functional cellular activity
Distinguishes ubiB from structurally similar analogs
Rpn11 Deubiquitinase Proteasome Cellular activity

Optimal Experimental Applications of Ubistatin B Based on Validated Differential Evidence


Dissecting K48-Specific Ubiquitin Signaling in Cell-Free and Cellular Assays

Given its 18.5-fold preference for K48-linked diubiquitin over K63-linked chains (Kd 264 nM vs 4.88 μM), Ubistatin B is ideally suited for experiments requiring selective blockade of proteasome-targeting K48 ubiquitin signals [1]. Researchers can employ ubiB at low micromolar concentrations (1-10 μM) to inhibit K48-dependent degradation without broadly disrupting K63-mediated signaling pathways. This selectivity is intrinsic to the compound and does not rely on auxiliary genetic tools, reducing experimental complexity and improving reproducibility [1].

Competition-Based Validation of Ubiquitin-Receptor Interactions

Ubistatin B's demonstrated ability to outcompete the high-affinity UBA domain of ubiquilin-1 (Kd ~20 μM) provides a robust experimental framework for validating endogenous ubiquitin-receptor binding events [2]. By adding ubiB to established Ub:receptor complexes and monitoring displacement (e.g., via NMR, fluorescence polarization, or pull-down assays), researchers can confirm whether a putative interaction is ubiquitin-dependent and map the binding interface. The inactive hemi-ubistatin h-ubiB serves as an ideal negative control in such experiments [3].

Functional Profiling of Deubiquitinase Activity and Proteasome Recognition

With an IC50 of 1.1 μM for inhibition of Rpn11 deubiquitinase activity, Ubistatin B is a validated tool for studying the coupling between ubiquitin chain recognition and proteasome-associated deubiquitination [3]. This application is particularly relevant for screening campaigns that seek to identify compounds modulating ubiquitin-dependent degradation at the recognition step rather than at the catalytic core. The availability of structurally defined inactive analogs (hemi-ubistatins) further strengthens ubiB's utility as a probe in high-content screening [3].

Cellular Ubiquitin Landscape Profiling

Ubistatin B penetrates cancer cells, co-localizes with ubiquitin, and induces detectable alterations in the cellular ubiquitin landscape [3]. This property enables researchers to study the global effects of disrupting ubiquitin recognition on protein homeostasis. By treating cells with ubiB and performing immunoblot analysis for polyubiquitin species or ubiquitinated substrates, investigators can quantify changes in the ubiquitin proteome. These experiments are not feasible with hemi-ubistatins, which lack cellular activity despite retaining weak ubiquitin-binding capacity [3].

Application
Selection Property
Validation Focus
K48-specific ubiquitin signaling dissection
K48 chain preference over K63/K11
Proteasome-targeting degradation assay context
Ubiquitin-receptor interaction validation
Competes with high-affinity UBA domain
Ub-receptor displacement assay context
Deubiquitinase coupling profiling
Rpn11 inhibition activity
Ubiquitin recognition–DUB coupling assay
Cellular ubiquitin landscape analysis
Cell permeability and Ub co-localization
Ubiquitin proteome alteration monitoring

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